molecular formula C26H23NO2 B2548068 BJE6-106

BJE6-106

Cat. No.: B2548068
M. Wt: 381.5 g/mol
InChI Key: QLDDENZBVHBRKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BJE6-106, commonly referred to as B106, is a potent and selective third-generation inhibitor of protein kinase C delta (PKCδ). This compound has shown significant promise in scientific research due to its ability to induce caspase-dependent apoptosis and its tumor-specific effects .

Preparation Methods

The synthesis of B106 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is available in various quantities and concentrations for research purposes .

Chemical Reactions Analysis

B106 undergoes several types of chemical reactions, primarily focusing on its interaction with PKCδ. The compound is known to induce caspase-dependent apoptosis, which involves the activation of caspase enzymes that lead to programmed cell death. Common reagents and conditions used in these reactions include specific concentrations of B106 and incubation times ranging from 6 to 72 hours . The major products formed from these reactions are apoptotic cells, which are characterized by increased activity of caspase 3/7 and phosphorylation of MKK4, JNK, and H2AX .

Scientific Research Applications

Comparison with Similar Compounds

B106 is unique in its high selectivity and potency as a PKCδ inhibitor. Similar compounds include other PKC inhibitors such as sotrastaurin (AEB071) and GF109203X (GFX), which are pan-PKC inhibitors . Unlike these pan-PKC inhibitors, B106 specifically targets PKCδ, resulting in fewer adverse effects and greater efficacy in inducing apoptosis in certain cell lines . This specificity makes B106 a valuable tool in research and potential therapeutic applications.

If you have any more questions or need further details, feel free to ask!

Biological Activity

BJE6-106, a selective inhibitor of Protein Kinase C delta (PKCδ), has emerged as a promising therapeutic agent in cancer treatment, particularly for malignancies characterized by aberrant PKCδ activity. This compound has been extensively studied for its biological activity, mechanisms of action, and potential applications in oncology.

This compound inhibits PKCδ with a reported IC50 of approximately 0.5 µM in various cancer cell lines, demonstrating its potency in disrupting PKCδ-mediated signaling pathways that promote cell survival and proliferation . The compound induces apoptosis through caspase activation, specifically increasing the activity of caspases 3 and 7 . Research indicates that this compound triggers DNA fragmentation, a hallmark of apoptosis, which is significantly more pronounced than that observed with control compounds lacking PKCδ inhibitory activity .

Key Findings:

  • Apoptosis Induction : this compound leads to significant apoptosis in cancer cells by activating caspases.
  • JNK Pathway Activation : The compound activates the c-Jun N-terminal kinase (JNK) pathway, which is crucial for mediating the apoptotic response induced by PKCδ inhibition .
  • Colony Formation Inhibition : this compound exhibits dose-dependent inhibition of colony formation in cancer cell cultures, indicating its potential to suppress tumor growth .

Biological Activity in Cancer Models

This compound has been tested across various cancer types, including melanoma and glioblastoma. In studies involving melanoma cells with NRAS mutations, this compound effectively inhibited cell growth and induced apoptosis at low concentrations (0.1 µM) within 48 hours .

Table 1: Biological Activity of this compound

Cancer Type IC50 (µM) Apoptosis Induction Mechanism
Melanoma~0.5YesCaspase activation, JNK pathway
Glioblastoma~0.5YesCaspase activation
Prostate Cancer Stem Cells0.1YesPKCδ inhibition

Case Studies and Research Findings

  • Melanoma Study : In a study focusing on NRAS-mutant melanoma cells, treatment with this compound resulted in significant apoptosis and reduced cell viability compared to untreated controls. The study highlighted the role of JNK activation in mediating these effects, suggesting that targeting PKCδ could be a viable strategy for treating aggressive melanoma variants .
  • Prostate Cancer Stem Cells (PCSC) : Another investigation demonstrated that this compound inhibited the growth of PCSC cultures at concentrations as low as 0.1 µM. This finding underscores the compound's potential effectiveness against cancer stem cells, which are often resistant to conventional therapies .
  • Integrative Omics Approach : Recent research utilizing multi-omics data revealed that this compound not only inhibits PKCδ but also affects downstream signaling pathways involved in tumor growth and survival mechanisms. This integrative approach provides insights into how this compound can be optimized for clinical applications against various cancers .

Properties

IUPAC Name

6-(2-carbazol-9-ylethyl)-2,2-dimethylchromene-8-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO2/c1-26(2)13-11-19-15-18(16-20(17-28)25(19)29-26)12-14-27-23-9-5-3-7-21(23)22-8-4-6-10-24(22)27/h3-11,13,15-17H,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDDENZBVHBRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C(=CC(=C2)CCN3C4=CC=CC=C4C5=CC=CC=C53)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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